molecular formula C21H20N4O2S B12032677 (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 538340-05-5

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12032677
CAS No.: 538340-05-5
M. Wt: 392.5 g/mol
InChI Key: JXHCOLNLYGREAJ-AQTBWJFISA-N
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Description

The compound “(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a thiazolo-triazolone derivative characterized by a benzylidene substituent at position 5 and a 4-ethoxyphenyl group at position 2 of the fused heterocyclic core. Its Z-configuration is critical for maintaining planar geometry, which influences electronic conjugation and biological interactions . The 4-(dimethylamino) group on the benzylidene moiety enhances electron-donating properties, while the 4-ethoxyphenyl substituent contributes steric bulk and lipophilicity.

Properties

CAS No.

538340-05-5

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H20N4O2S/c1-4-27-17-11-7-15(8-12-17)19-22-21-25(23-19)20(26)18(28-21)13-14-5-9-16(10-6-14)24(2)3/h5-13H,4H2,1-3H3/b18-13-

InChI Key

JXHCOLNLYGREAJ-AQTBWJFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1,2,4-Triazole-3-Thiol Precursor

The thiazolo-triazole scaffold is typically derived from 1,2,4-triazole-3-thiol precursors. For example, 5-(4-substituted-phenyl)-4H-1,2,4-triazole-3-thiols are synthesized via cyclization of acylthiosemicarbazides under acidic conditions.

Reaction Conditions :

  • Substrate : Acylthiosemicarbazide (e.g., from hydrazides and potassium thiocyanate).

  • Cyclization Agent : Concentrated HCl or H2SO4.

  • Yield : 70–85%.

Step 2: S-Alkylation with 2-Bromo-4'-Ethoxyacetophenone

The thiol group undergoes alkylation with 2-bromo-4'-ethoxyacetophenone to form S-alkylated intermediates:

Triazole-3-thiol+2-Bromo-4’-ethoxyacetophenoneK2CO3,AcetoneS-Alkylated Product\text{Triazole-3-thiol} + \text{2-Bromo-4'-ethoxyacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{S-Alkylated Product}

Key Data :

  • Temperature : Reflux (56–60°C).

  • Time : 6–8 hours.

  • Yield : 75–90%.

Step 3: Cyclization to Thiazolo-Triazole Core

Cyclization of the S-alkylated product in sulfuric acid forms the thiazolo[3,2-b]triazole core:

S-Alkylated ProductH2SO4,0CRTThiazolo-Triazole\text{S-Alkylated Product} \xrightarrow{\text{H}2\text{SO}4, 0^\circ \text{C} \rightarrow \text{RT}} \text{Thiazolo-Triazole}

Optimized Conditions :

  • Acid Concentration : 98% H2SO4.

  • Reaction Time : 3 hours at 0°C, then 3 hours at RT.

  • Yield : 85–92%.

Benzylidene Group Introduction via Knoevenagel Condensation

Step 4: Condensation with 4-Dimethylaminobenzaldehyde

The benzylidene moiety is introduced via base-catalyzed condensation:

Thiazolo-Triazole+4-DimethylaminobenzaldehydeAcOH, NaOAc(5Z)-Isomer\text{Thiazolo-Triazole} + \text{4-Dimethylaminobenzaldehyde} \xrightarrow{\text{AcOH, NaOAc}} \text{(5Z)-Isomer}

Critical Parameters :

  • Catalyst : Glacial acetic acid/sodium acetate.

  • Temperature : Reflux (110–120°C).

  • Stereoselectivity : Z-isomer favored due to steric and electronic effects.

  • Yield : 65–78%.

Mechanistic Insight :
The reaction proceeds through a nucleophilic attack by the triazole’s active methylene group on the aldehyde, followed by dehydration. The Z-configuration is stabilized by intramolecular hydrogen bonding.

Alternative One-Pot Synthesis

Single-Step Protocol

A one-pot method combines S-alkylation, cyclization, and condensation using nano-SnCl4/SiO2 as a catalyst:

Triazole-3-thiol+2-Bromo-4’-ethoxyacetophenone+4-Dimethylaminobenzaldehydenano-SnCl4/SiO2Target Compound\text{Triazole-3-thiol} + \text{2-Bromo-4'-ethoxyacetophenone} + \text{4-Dimethylaminobenzaldehyde} \xrightarrow{\text{nano-SnCl}4/\text{SiO}2} \text{Target Compound}

Advantages :

  • Time Efficiency : 4–6 hours.

  • Yield : 70–80%.

  • Green Chemistry : Reduced waste and energy consumption.

Comparative Analysis of Methods

Method Steps Yield (%) Time (h) Key Advantage
S-Alkylation/Cyclization385–9212–14High purity
Knoevenagel Condensation265–788–10Stereoselective
One-Pot Synthesis170–804–6Environmentally friendly

Functional Group Modifications

Ethoxyphenyl Substituent Optimization

The 4-ethoxyphenyl group is introduced early via 2-bromo-4'-ethoxyacetophenone. Alternatives include:

  • Halogenated Precursors : 2-Bromo-4'-fluoroacetophenone (yield: 80–85%).

  • Electron-Withdrawing Groups : Nitro or cyano derivatives (yield: 60–70%).

Challenges and Solutions

Isomer Control

The (5Z)-configuration is favored, but minor (5E)-isomers may form. Solutions include:

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7).

  • Crystallization : Ethanol/water recrystallization.

Byproduct Formation

  • Mitigation : Strict temperature control during cyclization (0°C initial phase).

Scalability and Industrial Relevance

  • Pilot-Scale Yields : 70–75% for 1 kg batches.

  • Cost Drivers : 4-Dimethylaminobenzaldehyde ($120–150/kg) and nano-SnCl4/SiO2 ($200–250/kg) .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acidic or basic catalysts, transition metal catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiazole and triazole rings have been associated with antimicrobial properties. This suggests that (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may possess similar effects against various pathogens.
  • Anticancer Properties : The thiazolo-triazole structure is also linked to anticancer activity. Preliminary studies could explore its efficacy against different cancer cell lines.
  • CNS Effects : The dimethylamino group suggests potential central nervous system activity, which could lead to applications in treating neurological disorders.

Synthesis and Optimization

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole and Triazole Rings : Utilizing appropriate precursors and catalysts to create the fused ring system.
  • Introduction of Dimethylamino and Ethoxyphenyl Groups : Modifying the structure through nucleophilic substitutions or condensation reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product from by-products.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst selection is crucial for maximizing yield and purity.

Potential Applications

The unique structural features of this compound suggest several potential applications:

Application AreaDescription
Pharmaceuticals Development of new drugs targeting infections or cancers based on its activity profile.
Agricultural Chemistry Potential use as a pesticide or fungicide due to antimicrobial properties.
Material Science Exploration in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • In contrast, Compound 2b () with a 2-methoxybenzylidene group shows reduced electron donation due to steric hindrance from the methoxy group .
  • Lipophilicity : The 4-ethoxyphenyl group in the target compound increases hydrophobicity compared to analogs like 2d (), which contains a polar acetoxyphenyl group. This difference may influence membrane permeability in antimicrobial assays .

Table 2: Thermal and Spectral Data Comparison

Compound ID Melting Point (°C) LCMS [M+H]+ (m/z) Key NMR Shifts (δ, ppm)
Target Compound N/A N/A N/A
2a () 192–193 248 8.53 (s, 2-H), 8.19 (s, =CH)
2e () 232–234 316 8.46 (s, 2-H), 8.10 (s, =CH)
5g () 176–178 265 8.34 (s, =CH), 7.61 (d, J=9.3 Hz)

Crystallographic and Computational Insights

The SHELX software suite () is widely used for crystallographic refinement of similar compounds. Computational modeling could further predict the target’s binding modes in enzyme pockets.

Biological Activity

The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS Number: 538340-05-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S with a molar mass of approximately 392.47 g/mol. The structure features a thiazolo-triazole ring system combined with a dimethylamino group and an ethoxyphenyl moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC21H20N4O2S
Molar Mass392.47 g/mol
Density1.29 ± 0.1 g/cm³ (Predicted)
Boiling Point617.7 ± 65.0 °C (Predicted)
pKa3.87 ± 0.24 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolo-triazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. The dimethylamino group enhances binding affinity due to its electronic effects.

Antifungal Activity

Research indicates that derivatives of thiazolo-triazole compounds exhibit significant antifungal properties. For instance, a related compound demonstrated fungicidal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against clinical isolates . This suggests that the compound may possess similar antifungal properties.

Antimicrobial Properties

Studies have shown that compounds within the thiazolo-triazole class can exhibit broad-spectrum antimicrobial activities. The structural features allow for interaction with bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary investigations into the anticancer potential of similar thiazolo-triazole derivatives have revealed promising results. These compounds may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest . Further research is needed to evaluate the specific effects of (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one on various cancer cell lines.

Case Studies and Research Findings

  • Antifungal Evaluation : A study evaluated several thiazol derivatives against fungal pathogens and found that certain modifications to the structure significantly enhanced antifungal activity . This highlights the importance of structural optimization in developing effective antifungal agents.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolo-triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural features and antimicrobial efficacy .
  • Cytotoxicity Studies : Research involving cytotoxicity assays showed that thiazolo-triazole compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-ethoxyphenyl)thiazolotriazolone, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Prepare thiazole and triazole precursors via condensation reactions (e.g., using thiourea and hydrazine derivatives).

Benzylidene Incorporation : Introduce the 4-(dimethylamino)benzylidene group via Knoevenagel condensation under acidic/basic catalysis (e.g., piperidine in ethanol at 70–80°C) .

Final Functionalization : Attach the 4-ethoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling .

Q. Optimization Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalysts like p-toluenesulfonic acid (for condensation) or Pd(PPh₃)₄ (for cross-coupling) improve reaction efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can the structural identity and purity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry (Z-configuration of the benzylidene group) and confirms fused thiazolo-triazole core .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm), ethoxy group (δ 1.3–1.5 ppm for -CH₃, δ 4.0–4.2 ppm for -OCH₂), and dimethylamino protons (δ 2.8–3.1 ppm) .
    • HRMS : Confirm molecular ion peak (e.g., m/z 423.15 [M+H]⁺) .
  • HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Anticancer Activity :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory Potential :
    • COX-2 Inhibition : Use ELISA kits to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How can QSAR models guide the rational design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Descriptor Selection : Include electronic (HOMO/LUMO energies), steric (molar refractivity), and hydrophobic (logP) parameters .
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.8, Q² > 0.6) .
  • Key Findings :
    • Electron-withdrawing groups (e.g., -Cl) on the benzylidene moiety enhance antimicrobial activity .
    • Bulkier substituents (e.g., -OCH₂CH₃) improve COX-2 selectivity by 30% .

Q. Table 1: Substituent Effects on Bioactivity

Substituent (R)Antimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
-OCH₃12.5 (S. aureus)45.2 (MCF-7)
-Cl6.8 (E. coli)28.7 (HeLa)
-N(CH₃)₂18.3 (S. aureus)52.1 (A549)
Data derived from

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Check for variations in assay protocols (e.g., incubation time, cell density) .
  • Structural Confirmation : Re-validate compound identity (e.g., Z/E isomerism in benzylidene group alters activity) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., -OCH₃ groups consistently reduce cytotoxicity in epithelial cells) .

Q. What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to S. aureus DNA gyrase (binding energy: −9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD: 2.3 µM for COX-2) .
  • Transcriptomics : RNA-seq reveals downregulation of NF-κB and STAT3 pathways in treated cancer cells .

Q. How does solvent polarity impact the compound’s stability during storage?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Store in DMSO (10 mM stock) at −20°C; monitor via HPLC for 6 months (<5% degradation) .
    • Avoid aqueous buffers (pH > 7) to prevent hydrolysis of the thiazole ring .
  • Light Sensitivity : Amber vials reduce Z→E isomerization by 80% under UV light .

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